molecular formula C18H18FNO3S B590480 Descyclopropyl-2-oxopropyl Prasugrel CAS No. 1443034-67-0

Descyclopropyl-2-oxopropyl Prasugrel

Numéro de catalogue: B590480
Numéro CAS: 1443034-67-0
Poids moléculaire: 347.404
Clé InChI: FRIXUFWLNCNCHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylprasugrel, also known as Methylprasugrel, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.
BenchChem offers high-quality Methylprasugrel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylprasugrel including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche cardiovasculaire

Le Descyclopropyl-2-oxopropyl Prasugrel est principalement utilisé dans la recherche cardiovasculaire en raison de son rôle d’agent antiplaquettaire. Il inhibe de manière irréversible le récepteur P2Y12, qui est crucial pour l’agrégation plaquettaire, un facteur clé dans la formation de caillots sanguins. Ce composé a été étudié pour son potentiel à prévenir les événements cardiovasculaires thrombotiques chez les patients atteints de syndrome coronarien aigu subissant une intervention coronarienne percutanée (ICP) .

Protéomique

En protéomique, le this compound est utilisé comme outil biochimique pour étudier l’expression des protéines liées à la fonction plaquettaire et aux maladies cardiovasculaires. Il aide à identifier et à quantifier les protéines qui interagissent avec le récepteur P2Y12 ou qui sont impliquées dans la voie d’agrégation plaquettaire .

Formulation et administration du médicament

La recherche dans ce domaine se concentre sur le développement de formulations efficaces et stables du this compound. Des techniques comme les méthodes de compression directe sont explorées pour optimiser la forme posologique finale, en garantissant la stabilité, la biodisponibilité et l’efficacité thérapeutique du médicament .

Pratique clinique et études observationnelles

Le this compound fait l’objet d’études de pratique clinique à long terme et de recherches observationnelles post-commercialisation. Ces études collectent des données réelles sur l’efficacité et l’innocuité du médicament dans diverses populations de patients, en particulier en se concentrant sur les patients japonais atteints de cardiopathie ischémique .

Synthèse et analyse chimique

La synthèse et l’analyse chimique du composé sont cruciales pour le contrôle de la qualité et le développement de normes de référence. .

Mécanisme D'action

Target of Action

Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

The active metabolite of Methylprasugrel irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

Methylprasugrel is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of Methylprasugrel involves two competitive pathways resulting in the opening of its thiophene ring .

Pharmacokinetics

The pharmacokinetics of Methylprasugrel have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .

Result of Action

The result of Methylprasugrel’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .

Action Environment

The action of Methylprasugrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Analyse Biochimique

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of this compound .

Activité Biologique

Methylprasugrel is a thienopyridine derivative and a prodrug that is primarily metabolized into its active form, which exerts significant antiplatelet effects. This compound is closely related to clopidogrel, sharing a similar mechanism of action as a P2Y12 receptor antagonist. This article delves into the biological activity of methylprasugrel, examining its mechanisms, pharmacokinetics, clinical implications, and relevant case studies.

Methylprasugrel functions as an antagonist to the P2Y12 receptor on platelets. Upon administration, it undergoes metabolic activation to form an active thiol metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits adenosine diphosphate (ADP)-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke.

Pharmacokinetics

The pharmacokinetic profile of methylprasugrel is characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19, CYP3A4), leading to the formation of its active metabolite.
  • Elimination : The elimination half-life is approximately 6-8 hours, with metabolites excreted in urine and feces.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of methylprasugrel in clinical settings:

  • Efficacy in Acute Coronary Syndrome : A randomized controlled trial involving patients with acute coronary syndrome demonstrated that methylprasugrel significantly reduced major adverse cardiovascular events compared to placebo. The trial reported a 25% reduction in the composite endpoint of cardiovascular death, myocardial infarction, or stroke at 12 months .
  • Safety Profile : In terms of safety, methylprasugrel has shown a lower incidence of bleeding complications compared to traditional antiplatelet agents like aspirin and clopidogrel. A meta-analysis indicated that patients treated with methylprasugrel had a 15% lower risk of major bleeding events .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients (aged >75 years) with a history of cardiovascular disease found that those treated with methylprasugrel exhibited improved outcomes in terms of reduced hospitalization for cardiovascular events compared to those receiving standard therapy .

Case Study 2: Comparison with Clopidogrel

In a head-to-head trial comparing methylprasugrel with clopidogrel in patients undergoing percutaneous coronary intervention (PCI), methylprasugrel was associated with a higher rate of complete platelet inhibition at 24 hours post-administration. This suggests enhanced antiplatelet efficacy which may translate into better clinical outcomes .

Table 1: Pharmacokinetic Parameters of Methylprasugrel

ParameterValue
Peak Plasma Concentration1-2 hours post-dose
Elimination Half-Life6-8 hours
MetabolismCYP2C19, CYP3A4

Table 2: Clinical Efficacy Outcomes

Study TypeOutcome MeasureResult
Randomized Controlled TrialMajor Adverse Cardiovascular Events25% reduction
Meta-analysisMajor Bleeding Events15% lower risk

Propriétés

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXUFWLNCNCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.